Methyl 4-cyclopropyl-2-fluoro-6-methylbenzoate
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Overview
Description
Methyl 4-cyclopropyl-2-fluoro-6-methylbenzoate: is a chemical compound characterized by its molecular formula C₁₂H₁₃FO₂. It is a pale-yellow to yellow-brown liquid with a molecular weight of 208.23 g/mol. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-cyclopropyl-2-fluoro-6-methylbenzoate typically involves the following steps:
Friedel-Crafts Acylation: The reaction starts with the acylation of a suitable aromatic compound using cyclopropylcarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Fluorination: The resulting compound undergoes selective fluorination at the desired position using a fluorinating agent like Selectfluor.
Methylation: Finally, the compound is methylated using methanol in the presence of an acid catalyst to yield the target molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also emphasized.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-cyclopropyl-2-fluoro-6-methylbenzoate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the methyl group to a carboxylic acid.
Reduction: Reduction reactions can reduce the fluorine atom to a hydrogen atom.
Substitution: Substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Methyl 4-cyclopropyl-2-fluoro-6-methylbenzoic acid.
Reduction: Methyl 4-cyclopropyl-2-fluoro-6-methylbenzene.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules for drug discovery. Medicine: Industry: It is utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 4-cyclopropyl-2-fluoro-6-methylbenzoate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.
Comparison with Similar Compounds
Methyl 4-fluoro-2-methylbenzoate: Similar structure but lacks the cyclopropyl group.
Methyl 4-bromo-2-fluoro-6-methylbenzoate: Similar structure but with a bromine atom instead of cyclopropyl.
Uniqueness: Methyl 4-cyclopropyl-2-fluoro-6-methylbenzoate is unique due to the presence of the cyclopropyl group, which can impart different chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its versatility and unique properties make it a valuable compound for research and development.
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Properties
IUPAC Name |
methyl 4-cyclopropyl-2-fluoro-6-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c1-7-5-9(8-3-4-8)6-10(13)11(7)12(14)15-2/h5-6,8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIKKJIVSIGRSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)F)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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